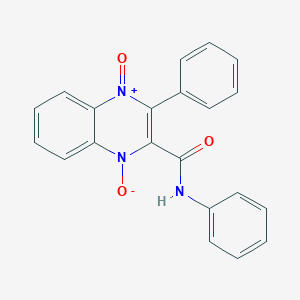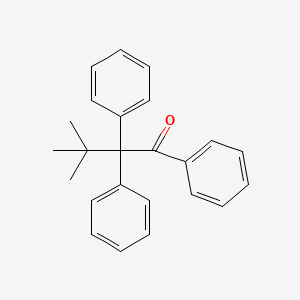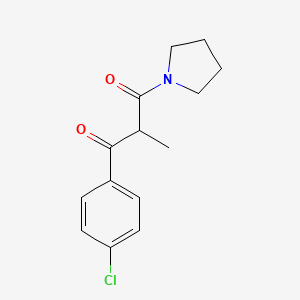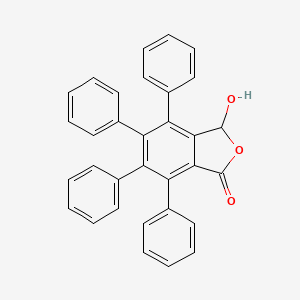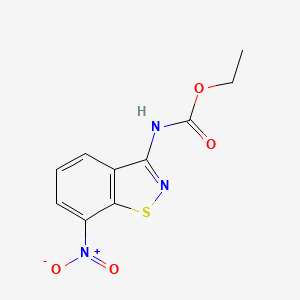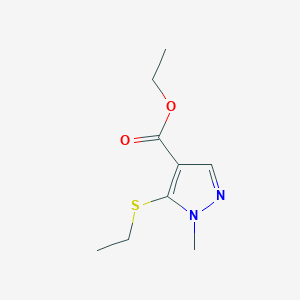
3,4-Dimethoxy-3,4-diphenylthiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-3,4-diphenylthiolane: is an organic compound characterized by the presence of two methoxy groups and two phenyl groups attached to a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-3,4-diphenylthiolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiolane derivatives under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between the aldehyde and thiolane in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxy-3,4-diphenylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
3,4-Dimethoxy-3,4-diphenylthiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-3,4-diphenylthiolane involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenylethylamine: An endogenous metabolite with similar methoxy groups but different biological activity.
3,4-Ethylenedioxythiophenes: Compounds with similar thiolane structures but different electronic properties
Uniqueness: 3,4-Dimethoxy-3,4-diphenylthiolane is unique due to its specific combination of methoxy and phenyl groups attached to a thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
92929-49-2 |
|---|---|
Formule moléculaire |
C18H20O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-3,4-diphenylthiolane |
InChI |
InChI=1S/C18H20O2S/c1-19-17(15-9-5-3-6-10-15)13-21-14-18(17,20-2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
BOJRBEPACRKSCI-UHFFFAOYSA-N |
SMILES canonique |
COC1(CSCC1(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


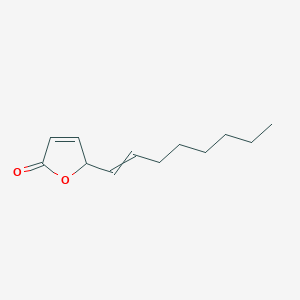
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
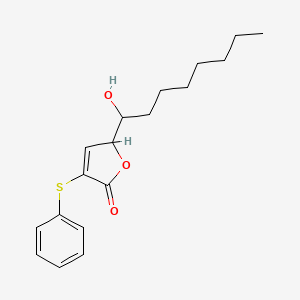
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
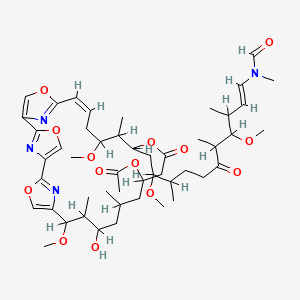
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
